molecular formula C12H23N3O3 B2697336 Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 2094318-09-7

Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate

Cat. No.: B2697336
CAS No.: 2094318-09-7
M. Wt: 257.334
InChI Key: OLOIHVNZXRWIEJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring, a carbamate group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Carbamate Group: The dimethylcarbamoyl group is introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylate group with isopropanol, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate can undergo oxidation reactions, particularly at the isopropyl ester group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced at the carbamate group to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the carbamate nitrogen.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Secondary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a model compound for studying the metabolism of carbamates.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could be modified to produce derivatives with therapeutic properties, such as enzyme inhibitors or receptor antagonists.

Industry

Industrially, this compound can be used in the production of polymers and other materials where specific chemical functionalities are required.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidine ring may interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-aminopiperidine-1-carboxylate: Lacks the dimethylcarbamoyl group, leading to different reactivity and biological activity.

    Propan-2-yl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate: Similar structure but with a single methyl group on the carbamate, affecting its steric and electronic properties.

    Propan-2-yl 4-[(ethylcarbamoyl)amino]piperidine-1-carboxylate: Contains an ethyl group instead of dimethyl, altering its solubility and reactivity.

Uniqueness

Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is unique due to the presence of the dimethylcarbamoyl group, which provides specific steric and electronic characteristics that influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-9(2)18-12(17)15-7-5-10(6-8-15)13-11(16)14(3)4/h9-10H,5-8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIHVNZXRWIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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